Cas no 188975-73-7 (2,3,4,7-Tetrahydro-5-(trifluoromethyl)sulfonyloxy-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester)

188975-73-7 structure
Nom du produit:2,3,4,7-Tetrahydro-5-(trifluoromethyl)sulfonyloxy-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester
Numéro CAS:188975-73-7
Le MF:C12H18F3NO5S
Mégawatts:345.335233211517
CID:1382321
PubChem ID:46942225
2,3,4,7-Tetrahydro-5-(trifluoromethyl)sulfonyloxy-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- Tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydroazepine-1-carboxylate
- tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
- YPDXBXBLUSXNAK-UHFFFAOYSA-N
- 188975-73-7
- 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-, 1,1-dimethylethyl ester, (3S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (9CI)
- DTXSID60677570
- tert-Butyl 5-[(trifluoromethanesulfonyl)oxy]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
- DB-353067
- F96750
- AKOS015841626
- tert-butyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate,2,3-dihydroxybutanedioic acid
- SCHEMBL985599
- 2,3,4,7-Tetrahydro-5-(trifluoromethyl)sulfonyloxy-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester
-
- Piscine à noyau: InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-7-4-5-9(6-8-16)21-22(18,19)12(13,14)15/h6H,4-5,7-8H2,1-3H3
- La clé Inchi: YPDXBXBLUSXNAK-UHFFFAOYSA-N
- Sourire: CC(C)(C)OC(=O)N1CCCC(=CC1)OS(=O)(=O)C(F)(F)F
Propriétés calculées
- Qualité précise: 345.08577833g/mol
- Masse isotopique unique: 345.08577833g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 543
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 81.3Ų
- Le xlogp3: 2.6
Propriétés expérimentales
- Dense: 1.4±0.1 g/cm3
- Point d'ébullition: 377.5±42.0 °C at 760 mmHg
- Point d'éclair: 182.1±27.9 °C
- Pression de vapeur: 0.0±0.9 mmHg at 25°C
2,3,4,7-Tetrahydro-5-(trifluoromethyl)sulfonyloxy-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3,4,7-Tetrahydro-5-(trifluoromethyl)sulfonyloxy-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | T889500-1g |
2,3,4,7-Tetrahydro-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester |
188975-73-7 | 1g |
$ 800.00 | 2023-09-05 | ||
TRC | T889500-100mg |
2,3,4,7-Tetrahydro-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester |
188975-73-7 | 100mg |
$ 98.00 | 2023-04-16 | ||
TRC | T889500-1000mg |
2,3,4,7-Tetrahydro-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester |
188975-73-7 | 1g |
$ 793.00 | 2023-04-16 | ||
TRC | T889500-250mg |
2,3,4,7-Tetrahydro-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester |
188975-73-7 | 250mg |
$ 207.00 | 2023-04-16 | ||
TRC | T889500-500mg |
2,3,4,7-Tetrahydro-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester |
188975-73-7 | 500mg |
$ 408.00 | 2023-04-16 |
2,3,4,7-Tetrahydro-5-(trifluoromethyl)sulfonyloxy-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester Littérature connexe
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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